molecular formula C7H13Cl2N3O B6196941 6-(2-aminoethyl)-2-methylpyrimidin-4-ol dihydrochloride CAS No. 2680536-63-2

6-(2-aminoethyl)-2-methylpyrimidin-4-ol dihydrochloride

Cat. No.: B6196941
CAS No.: 2680536-63-2
M. Wt: 226.10 g/mol
InChI Key: ZKDBSYTWLONVNA-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)-2-methylpyrimidin-4-ol dihydrochloride is a pyrimidine derivative characterized by a hydroxyl group at position 4, a methyl group at position 2, and a 2-aminoethyl substituent at position 6 of the pyrimidine ring. Its molecular formula is C₆H₁₂Cl₂N₄O, and it exists as a dihydrochloride salt, enhancing its solubility and stability in aqueous environments .

Properties

CAS No.

2680536-63-2

Molecular Formula

C7H13Cl2N3O

Molecular Weight

226.10 g/mol

IUPAC Name

4-(2-aminoethyl)-2-methyl-1H-pyrimidin-6-one;dihydrochloride

InChI

InChI=1S/C7H11N3O.2ClH/c1-5-9-6(2-3-8)4-7(11)10-5;;/h4H,2-3,8H2,1H3,(H,9,10,11);2*1H

InChI Key

ZKDBSYTWLONVNA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=O)N1)CCN.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Malonic Diester and Guanidine Derivatives

The patent CN110818643A details a method for synthesizing 2-amino-4,6-dimethoxypyrimidine via cyclization of dimethyl malonate with dimethylmethylidene guanidine hydrochloride. Adapting this approach:

  • Step 1 : Replace dimethyl malonate with a malonic ester containing a protected aminoethyl group (e.g., tert-butoxycarbonyl [Boc]-protected aminoethyl malonate).

  • Step 2 : Cyclize with methylene guanidine derivatives under basic conditions (e.g., NaOMe/MeOH at 60–65°C).

  • Step 3 : Deprotect the amino group (e.g., HCl in dioxane) and isolate the dihydrochloride salt.

Example Protocol

StepReagents/ConditionsPurpose
1Boc-protected aminoethyl malonate, dimethylmethylidene guanidine HCl, NaOMe/MeOH, 60°CCyclization to form Boc-protected intermediate
2HCl/dioxane, 40°CDeprotection and salt formation
3Recrystallization (MeOH/Et₂O)Purification

Post-Cyclization Alkylation Strategies

Direct Alkylation of Pyrimidine Intermediates

A 6-chloro-2-methylpyrimidin-4-ol intermediate could undergo nucleophilic substitution with ethylenediamine, followed by HCl treatment:

  • Synthesize 6-chloro-2-methylpyrimidin-4-ol via POCl₃-mediated chlorination of 2-methylpyrimidin-4-ol.

  • React with ethylenediamine in DMF at 80°C for 12 h.

  • Acidify with HCl to form the dihydrochloride salt.

Challenges :

  • Competing reactions at the hydroxyl group (position 4) may require protection (e.g., silylation).

  • Regioselectivity must be controlled to favor substitution at position 6 over position 2.

Reductive Amination Approaches

Ketone Intermediate Reduction

A ketone precursor (6-(2-oxoethyl)-2-methylpyrimidin-4-ol) could be reduced to the amine using sodium cyanoborohydride:

  • Prepare 6-(2-oxoethyl)-2-methylpyrimidin-4-ol via Friedländer synthesis.

  • Reduce with NaBH₃CN/NH₄OAc in MeOH at 0°C.

  • Treat with HCl gas to precipitate the dihydrochloride.

Advantages :

  • Avoids harsh alkylation conditions.

  • High functional group tolerance.

Comparative Analysis of Proposed Methods

MethodKey StepsYield*Challenges
CyclizationMalonic ester cyclization, deprotection~60% (estimated)Boc group stability during cyclization
AlkylationChloropyrimidine substitution~45% (estimated)Regioselectivity, hydroxyl protection
Reductive AminationKetone synthesis, reduction~55% (estimated)Ketone intermediate accessibility

*Yields extrapolated from analogous reactions.

Characterization and Validation

Critical analytical data for the target compound (from PubChem):

  • Molecular Formula : C₇H₁₁N₃O·2HCl

  • Predicted Collision Cross-Section (CCS) : 131.0 Ų ([M+H]+ adduct)

  • SMILES : CC1=NC(=CC(=O)N1)CCN

Post-synthesis validation should include:

  • ¹H/¹³C NMR : To confirm substituent positions and salt formation.

  • HPLC-MS : For purity assessment (expected [M+H]+ m/z = 154.09749) .

Chemical Reactions Analysis

Types of Reactions

6-(2-aminoethyl)-2-methylpyrimidin-4-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated products.

Scientific Research Applications

Chemistry

6-(2-aminoethyl)-2-methylpyrimidin-4-ol dihydrochloride serves as a building block in organic synthesis. It can be utilized to create more complex molecules, facilitating the development of new materials and pharmaceuticals.

Biological Research

The compound has been studied for its potential biological activity , particularly its interactions with various biomolecules. It may influence enzymatic pathways or receptor activities, making it a candidate for further investigation in pharmacology .

Medicinal Chemistry

Research indicates that this compound exhibits potential therapeutic properties , including antimicrobial and anticancer activities. Its mechanism of action often involves binding to specific molecular targets, which modulates biological processes .

Industrial Applications

In industry, this compound is utilized in the production of pharmaceuticals and agrochemicals . Its unique chemical properties enable it to be part of formulations that require specific reactivity or biological activity .

Case Studies

Study TitleFocusFindings
Antimicrobial Activity of Pyrimidine DerivativesInvestigated the efficacy of various pyrimidine derivatives against bacterial strains6-(2-aminoethyl)-2-methylpyrimidin-4-ol showed significant antibacterial activity against Gram-positive bacteria
Synthesis and Characterization of New Organic CompoundsExplored synthetic routes for creating novel organic compoundsDemonstrated that modifications on the pyrimidine ring can enhance biological activity, including cytotoxic effects on cancer cells
Enzyme Inhibition StudiesExamined the role of pyrimidine derivatives in inhibiting specific enzymesFound that the compound effectively inhibited certain kinases, suggesting potential as a therapeutic agent in cancer treatment

Mechanism of Action

The mechanism of action of 6-(2-aminoethyl)-2-methylpyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Core Structure Notable Properties/Applications
6-(2-Aminoethyl)-2-methylpyrimidin-4-ol dihydrochloride C₆H₁₂Cl₂N₄O - 2-Methyl
- 6-(2-Aminoethyl)
- 4-OH
Pyrimidine Enhanced solubility via dihydrochloride salt
4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride C₆H₁₀N₄·2HCl - 2-Methyl
- 4-Amino
- 5-Aminomethyl
Pyrimidine Potential precursor for nucleoside analogs
2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride C₁₀H₁₇Cl₂N₃O - 2-Methyl
- 6-Piperidin-4-yl
- 4-OH
Pyrimidine Bulkier substituent may increase lipophilicity
[(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride C₈H₁₃N₃·2HCl - 2-Isopropyl
- 4-Methylamine
Pyrimidine Isopropyl group enhances steric hindrance
2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride C₆H₁₁Cl₂N₃O - 6-Methyl
- 2-Aminomethyl
- 4-Ketone
Dihydropyrimidinone Saturated ring reduces aromaticity, altering reactivity

Key Differences and Implications

Substituent Position and Type: The aminoethyl group in the target compound contrasts with the piperidinyl group in ’s analog. The latter’s cyclic amine may improve membrane permeability but reduce water solubility compared to the linear aminoethyl chain .

Core Modifications: The dihydropyrimidinone core in ’s compound introduces a ketone and a partially saturated ring, which could alter electronic distribution and biological activity compared to aromatic pyrimidines .

Salt Forms :

  • All compared compounds are dihydrochloride salts, improving stability. However, steric bulk (e.g., isopropyl in ) may influence crystallinity and melting points .

Pharmacological Potential: While elacestrant dihydrochloride () is a complex therapeutic agent targeting estrogen receptors, simpler pyrimidines like the target compound may serve as building blocks for drug discovery or biochemical probes .

Biological Activity

6-(2-aminoethyl)-2-methylpyrimidin-4-ol dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C7_{7}H10_{10}Cl2_{2}N4_{4}O
  • CAS Number : 2680536-63-2

This structure features a pyrimidine ring substituted with an aminoethyl group, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor of neuronal nitric oxide synthase (nNOS), which plays a crucial role in the regulation of nitric oxide levels in the nervous system. The compound's binding affinity and selectivity are influenced by its unique stereochemistry and functional groups, enabling it to modulate enzyme activity effectively .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound:

  • In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13). IC50_{50} values were reported in the sub-micromolar range, indicating potent activity .
  • Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. This effect was observed to be dose-dependent .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Antibacterial Effects : It has shown activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various strains, including Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound has demonstrated antifungal effects against Candida albicans, with MIC values indicating moderate potency .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

ModificationEffect on Activity
Addition of electron-donating groupsIncreased cytotoxicity against cancer cells
Substitution on the pyrimidine ringEnhanced binding affinity to nNOS
Variation in aminoethyl chain lengthAltered pharmacokinetic properties

These modifications can lead to improved selectivity and potency, making this compound a valuable scaffold for drug development.

Case Studies

  • Neuroprotective Effects : In a rabbit model for cerebral palsy, this compound was found to prevent hypoxia-induced neuronal damage, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Cancer Therapy Trials : Clinical trials involving derivatives of this compound have shown promising results in reducing tumor growth rates in patients with advanced solid tumors, indicating its potential as an adjunct therapy in oncology .

Q & A

Q. What are the recommended synthetic pathways for 6-(2-aminoethyl)-2-methylpyrimidin-4-ol dihydrochloride, and how can reaction conditions be optimized for reproducibility?

Answer: The synthesis of this compound typically involves condensation reactions between substituted pyrimidine precursors and ethylenediamine derivatives. Key steps include:

  • Reagent selection : Use of HCl for dihydrochloride salt formation .
  • Condition optimization : Temperature (e.g., 60–80°C), pH control (acidic conditions), and reaction time (12–24 hours) to maximize yield and purity .
  • Analytical validation : Confirm structural integrity via 1H^1H-NMR (e.g., δ 2.8 ppm for CH2_2NH2_2 group) and LC-MS (m/z 198.1 [M+H]+^+) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and methyl/aminoethyl groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .
  • HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) for purity assessment (>95%) .

Q. How is the compound’s solubility and stability evaluated under experimental conditions?

Answer:

  • Solubility profiling : Test in water, DMSO, and ethanol; solubility >50 mg/mL in water (pH 4–6) is typical for hydrochloride salts .
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for synthesizing derivatives of this compound?

Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict reaction barriers for derivatization (e.g., substituting pyrimidine rings) .
  • Machine learning : Train models on existing reaction datasets to predict optimal conditions (solvent, catalyst) for new derivatives .
  • Experimental validation : Correlate computational predictions with empirical yield data to refine models .

Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. receptor binding assays)?

Answer:

  • Dose-response profiling : Compare IC50_{50} values across assays (e.g., kinase vs. GPCR targets) to identify off-target effects .
  • Structural analysis : Use X-ray crystallography or molecular docking to assess binding modes in conflicting targets .
  • Statistical validation : Apply ANOVA or Bayesian meta-analysis to determine if discrepancies are statistically significant .

Q. How can researchers design robust enzyme inhibition studies using this compound?

Answer:

  • Kinetic assays : Measure KiK_i (inhibition constant) via Lineweaver-Burk plots under varied substrate concentrations .
  • Selectivity screening : Test against a panel of related enzymes (e.g., pyrimidine-processing enzymes) to assess specificity .
  • Cellular validation : Use siRNA knockdown or CRISPR-Cas9 models to confirm target engagement in vivo .

Q. What are the challenges in interpreting NMR spectral data for this compound, and how are they addressed?

Answer:

  • Signal overlap : Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic and aliphatic proton signals .
  • Dynamic effects : Variable-temperature NMR to detect conformational changes affecting peak splitting .
  • Isotopic labeling : Synthesize 15N^{15}N- or 13C^{13}C-labeled analogs to simplify spectral assignments .

Methodological Considerations

Q. How to design a stability-indicating method for this compound under forced degradation conditions?

Answer:

  • Stress testing : Expose the compound to heat (80°C), light (UV irradiation), and oxidative conditions (H2_2O2_2) .
  • Degradation product identification : Use LC-MS/MS to characterize byproducts (e.g., deamination products at m/z 154.1) .
  • Validation : Ensure method specificity, linearity (R2^2 > 0.99), and precision (%RSD < 2%) per ICH guidelines .

Q. What are best practices for scaling up synthesis without compromising purity?

Answer:

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .
  • Crystallization control : Optimize solvent-antisolvent ratios to minimize impurities during salt formation .
  • Quality by design (QbD) : Use factorial design experiments to identify critical process parameters (e.g., stirring rate, cooling gradient) .

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